molecular formula C14H11NO6S B2485008 4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate CAS No. 634592-98-6

4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate

Cat. No.: B2485008
CAS No.: 634592-98-6
M. Wt: 321.3
InChI Key: WXNCVIXBCVBMNI-UHFFFAOYSA-N
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Description

4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate is an organic compound with the molecular formula C14H11NO6S. It is known for its unique chemical structure, which includes a formyl group, a methyl group, and a nitrobenzenesulfonate moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate typically involves the reaction of 4-formylphenol with 4-methyl-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonate ester. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonate ester can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Amines or thiols in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: 4-Formylbenzoic acid.

    Reduction: 4-Formylphenyl 4-methyl-3-aminobenzenesulfonate.

    Substitution: Corresponding sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitro group can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Formylphenylboronic acid
  • 4-Formylphenyl 4-methylbenzenesulfonate
  • 4-Formylphenyl 3-nitrobenzenesulfonate

Uniqueness

4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate is unique due to the presence of both a nitro group and a sulfonate ester, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4-formylphenyl) 4-methyl-3-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6S/c1-10-2-7-13(8-14(10)15(17)18)22(19,20)21-12-5-3-11(9-16)4-6-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNCVIXBCVBMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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